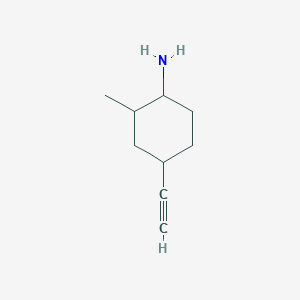
4-Ethynyl-2-methylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methylcyclohexan-1-amine is an organic compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. One common method is the reaction of cyclohexanone with methylmagnesium bromide to form 2-methylcyclohexanol, which is then dehydrated to produce 2-methylcyclohexene. The ethynyl group is introduced through a reaction with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 4-Ethynyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
4-Ethynyl-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Ethynyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
- 2-Methylcyclohexan-1-amine
- 4-Methylcyclohexan-1-amine
- Cyclohexanamine derivatives
Comparison: 4-Ethynyl-2-methylcyclohexan-1-amine is unique due to the presence of both an ethynyl group and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. The ethynyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
特性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC名 |
4-ethynyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-4-5-9(10)7(2)6-8/h1,7-9H,4-6,10H2,2H3 |
InChIキー |
PCALADZAWUNGBA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


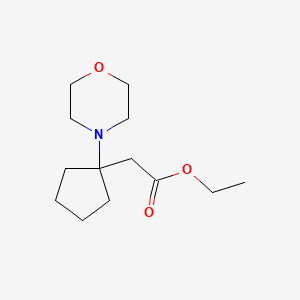
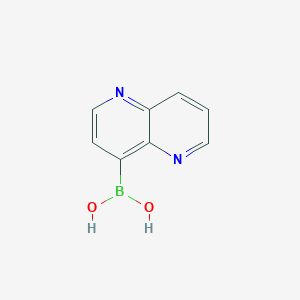
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
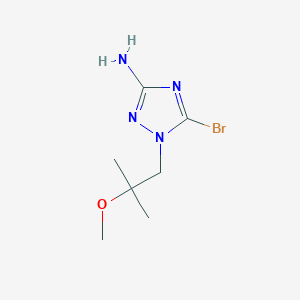
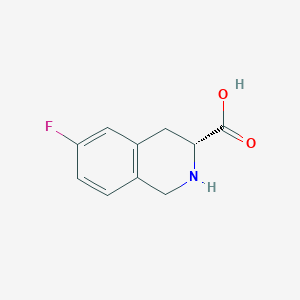

![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)

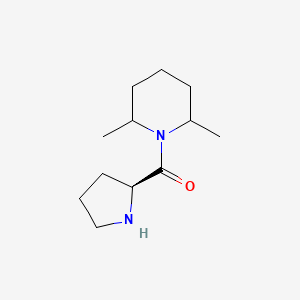
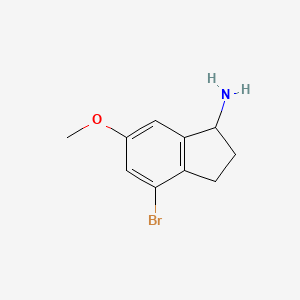
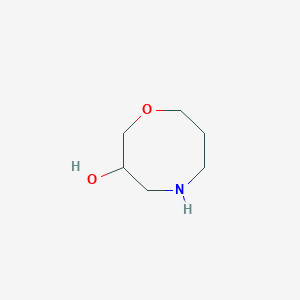

![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
